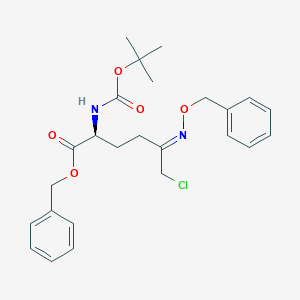

(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate

Description

This compound is a structurally complex chiral molecule featuring:

- Benzyl ester group: Enhances lipophilicity and stability under acidic conditions.

- tert-Butoxycarbonyl (Boc)-protected amine: Provides temporary protection during synthetic steps, removable via acidic conditions (e.g., trifluoroacetic acid, TFA).

- Chloro substituent at position 6: Acts as a leaving group or steric hindrance element.

- (S,E)-Stereochemistry: Critical for biological activity and synthetic precision.

Its synthesis likely involves multi-step protection/deprotection strategies, coupling reactions, and stereoselective imine formation, as inferred from analogous compounds in the literature .

Properties

IUPAC Name |

benzyl (2S,5E)-6-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-phenylmethoxyiminohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31ClN2O5/c1-25(2,3)33-24(30)27-22(23(29)31-17-19-10-6-4-7-11-19)15-14-21(16-26)28-32-18-20-12-8-5-9-13-20/h4-13,22H,14-18H2,1-3H3,(H,27,30)/b28-21+/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNNFUEJDTYIUJA-ZBEKHICHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=NOCC1=CC=CC=C1)CCl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC/C(=N\OCC1=CC=CC=C1)/CCl)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Boc Protection of Amino Acid Derivative

The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps. This is typically achieved by reacting the free amino acid or amino ester with di-tert-butyl dicarbonate under mild basic conditions.

Introduction of the Benzyloxyimino Group

The benzyloxyimino functionality is introduced through the formation of an oxime ether. This involves reacting a suitable aldehyde or ketone intermediate with O-benzylhydroxylamine or its equivalent under controlled conditions. The oxime formation is stereoselective, favoring the (E)-isomer, and is typically performed in an inert atmosphere to prevent oxidation or hydrolysis.

Chlorination of the Hexanoate Chain

The 6-chloro substituent is introduced by halogenation of the appropriate precursor. A common method involves N-bromosuccinimide (NBS) mediated halogenation under photochemical conditions or radical initiation, often in the presence of carbon tetrachloride (CCl4) as solvent and under nitrogen atmosphere to prevent side reactions.

For example, ethyl (tert-butoxycarbonyl)glycinate can be halogenated using N-bromosuccinimide with a 100 W incandescent bulb irradiation in CCl4 for 12 hours at room temperature, yielding the chloro-substituted intermediate in high yield (98%).

Benzyl Ester Formation

Esterification to form the benzyl ester is achieved using benzyl alcohol derivatives under conditions that favor selective ester formation without affecting other sensitive groups. A convenient method involves using 2-benzyloxypyridine and methyl triflate in toluene or trifluorotoluene, with magnesium oxide as a base, heated at 85-90 °C for 24 hours.

This protocol avoids N-methylation side reactions by careful choice of acid scavenger (triethylamine) and reaction conditions. The benzyl ester is formed in excellent yields (up to 98%) and high purity after silica gel purification.

Purification and Characterization

The crude product is typically purified by column chromatography on silica gel using appropriate solvent systems (e.g., ethyl acetate/hexanes mixtures). Crystallization from solvents such as toluene/cyclohexane mixtures can further purify the compound, yielding solids suitable for characterization.

Characterization is performed by:

- Supercritical fluid chromatography (SFC) to assess enantiomeric excess (>99% ee),

- NMR spectroscopy to confirm structural integrity,

- Mass spectrometry for molecular weight confirmation,

- Melting point and optical rotation measurements to confirm stereochemistry.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc protection | Di-tert-butyl dicarbonate, base, mild conditions | High | Protects amino group |

| 2 | Oxime ether formation | O-benzylhydroxylamine, inert atmosphere | High | Stereoselective (E)-isomer formation |

| 3 | Halogenation (chlorination) | N-bromosuccinimide, CCl4, 100 W light, nitrogen atmosphere | 98 | Radical halogenation, 12 h at RT |

| 4 | Benzyl esterification | 2-benzyloxypyridine, methyl triflate, MgO, triethylamine, toluene, 85-90 °C, 24 h | 98 | Avoids N-methylation, high yield |

| 5 | Purification | Silica gel chromatography, crystallization (toluene/cyclohexane) | - | Ensures high purity and stereochemical integrity |

Research Findings and Practical Considerations

- The compound is sensitive to hydrolysis and requires inert atmosphere during critical steps, especially during halogenation and oxime ether formation.

- Photochemical halogenation using NBS is efficient and provides high yields without over-halogenation or side reactions.

- The benzylation method using 2-benzyloxypyridine and methyl triflate is a mild and high-yielding approach suitable for sensitive substrates.

- Maintaining stereochemical purity (>99% ee) is achievable with these methods, critical for applications in asymmetric synthesis or peptide chemistry.

- The compound’s stability as a yellow oil or solid depends on storage conditions; purification by crystallization improves stability and handling.

Chemical Reactions Analysis

Types of Reactions

(S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate can undergo various chemical reactions, including:

Oxidation: The benzyloxyimino group can be oxidized to form corresponding oximes or nitroso compounds.

Reduction: The benzyloxyimino group can be reduced to form primary amines.

Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

Oxidation: Formation of oximes or nitroso compounds.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

The synthesis of (S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate typically involves several steps:

- Formation of Benzyloxyimino Group : Reacting a suitable benzyl derivative with hydroxylamine.

- Introduction of Tert-butoxycarbonyl-Protected Amino Group : Using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

- Chlorination of Hexanoate Chain : Selective chlorination with agents such as thionyl chloride.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can be utilized in:

- Building Blocks for Peptides : The tert-butoxycarbonyl group allows for the protection of amino acids during peptide synthesis.

- Synthesis of Bioactive Compounds : Its reactive chloro group can be replaced by various nucleophiles, leading to diverse derivatives with potential biological activity.

Research has indicated that this compound may exhibit significant biological activities, including:

- Antimicrobial Properties : Investigated for its potential to inhibit bacterial growth, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary studies suggest it may interact with specific molecular targets involved in cancer progression.

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for:

- Therapeutic Applications : Its structure allows for modifications that could lead to compounds with improved efficacy against diseases such as cancer and bacterial infections.

- Drug Development : The compound's unique functional groups provide opportunities for creating novel drugs with specific mechanisms of action.

Case Studies

-

Antimicrobial Activity Study :

A recent study evaluated the antimicrobial effects of various benzyl derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated promising antibacterial activity, warranting further investigation into its mechanism of action and potential therapeutic applications . -

Synthesis and Characterization :

Another research effort focused on synthesizing derivatives from this compound to explore their biological activity. The study highlighted the versatility of the compound in generating a library of derivatives that could be screened for various pharmacological effects .

Mechanism of Action

The mechanism of action of (S,E)-benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Comparison with Similar Compounds

Structural Analogues

Compound A : Ethyl (S,Z)-5-((Benzyloxy)Imino)-2-((tert-Butoxycarbonyl)Amino)-6-Chlorohexanoate

- Key Difference : Ethyl ester vs. benzyl ester.

- Synthesis: Similar protection strategies but may require milder deprotection conditions (e.g., hydrolysis instead of hydrogenolysis).

Compound B : (2R,6S)-Dibenzyl 2-(Benzyloxycarbonylamino)-6-(tert-Butoxycarbonylamino)Heptanedioate (9)

- Key Differences: Longer backbone (heptanedioate vs. hexanoate). Dual benzyloxycarbonyl (Cbz) and Boc protections.

- Impact : Increased molecular weight and polarity; dual protection complicates synthetic steps.

Compound C : (S)-Methyl 5-((tert-Butoxycarbonyl)Amino)-6-(3-Fluorophenyl)-4-Oxohexanoate

- Key Differences: Fluorophenyl substituent vs. chloro group. Oxo group at position 4 vs. imino at position 5.

- Impact: Fluorine’s electron-withdrawing nature enhances stability, while the oxo group may favor keto-enol tautomerism, altering reactivity.

Compound D : Benzyl {(5S)-5-[(tert-Butoxycarbonyl)Amino]-6-[(2-Thienylmethyl)Amino]Hexyl}Carbamate

- Key Differences :

- Thienylmethylamine substituent vs. chloro group.

- Carbamate linkage vs. ester.

Functional Implications

- Lipophilicity : Benzyl esters (target, Compound B) > ethyl/methyl esters (Compounds A, C), influencing solubility and pharmacokinetics.

- Stereochemical Sensitivity : (S,E)-configuration in the target compound may optimize binding in chiral environments (e.g., enzyme active sites), whereas (S,Z) or (2R,6S) isomers (Compounds A, B) could exhibit reduced activity.

Biological Activity

(S,E)-Benzyl 5-((benzyloxy)imino)-2-((tert-butoxycarbonyl)amino)-6-chlorohexanoate, with CAS number 1133931-73-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

- Molecular Formula : C₂₅H₃₁N₂O₅Cl

- Molecular Weight : 474.98 g/mol

- InChIKey : PNNFUEJDTYIUJA-ZBEKHICHSA-N

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the benzyloxy and tert-butoxycarbonyl groups enhances its lipophilicity, facilitating membrane permeability and interaction with intracellular targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has shown promising results against various bacterial strains, particularly Gram-positive bacteria. The structure-activity relationship (SAR) indicates that modifications to the benzyl and imino groups can significantly enhance antimicrobial efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial activity of a series of benzyl derivatives, including this compound. The compound was found to be particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for developing new antibiotics .

Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound, revealing that it triggers apoptosis in cancer cells via mitochondrial pathways. The study highlighted the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, providing insights into its therapeutic potential against various cancers .

Q & A

Q. What biological assays are suitable for evaluating the compound’s activity, given its structural complexity?

- Screen for protease inhibition (e.g., trypsin or chymotrypsin) due to the chlorohexanoate motif. Use SPR (surface plasmon resonance) to measure binding kinetics. Cytotoxicity assays (e.g., MTT) assess selectivity against mammalian cell lines .

Methodological Notes

- Stereochemical Integrity : Always use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiopurity after asymmetric synthesis .

- Data Reproducibility : Replicate spectral analyses across multiple batches to identify batch-dependent impurities (e.g., diastereomers or oxidized byproducts) .

- Safety Protocols : Handle chlorohexanoate derivatives in a fume hood due to potential lachrymatory effects; avoid skin contact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.